Cas no 51953-18-5 (Pyrimidin-4-ol)
Pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidin-4-ol
- 4-Pyrimidinol
- 4-Hydroxypyrimidine
- 4-Pyrimidone
- 3,4-dihydro-4-pyrimidone
- 4(3H)-Pyrimidone
- 6-pyrimidone
- pyrimid-6-one
- pyrimidin-4(3H)-one
- GS-5924
- 1H-pyrimidin-6-one
- 6-Hydroxypyrimidine
- 3H-Pyrimidin-4-one
- NSC-1575
- pyrimidine-4(3h)-one
- W-202804
- 4(3H)-Pyrimidinone, >=98%
- MFCD00167178
- UNII-K43V90OY4L
- W-202960
- 4-(lH)-pyrimidinone
- pyrimidin-4(1H)-one
- AKOS015892532
- 4-hydroxy-pyrimidine
- BCP26608
- EINECS 224-932-4
- BCP04213
- 1H-Pyrimidin-4-one
- 4562-27-0
- Z314605438
- 4-Oxopyrimidine
- Q-102029
- SB10165
- NSC 1575
- A1-00389
- MFCD00006664
- AC-907/30002018
- AC-25243
- DTXSID5063524
- Q17572767
- A7645
- FT-0601299
- AC-2727
- 4(1H)-PYRIMIDINONE
- NSC157911
- 4-Oxypyrimidine
- InChI=1/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7
- 51953-17-4
- 4-Hydroxypyrimidine pound>>4-Pyrimidinol pound>>4(3)-Pyrimidone
- pyrimidin-4-one
- AKOS009157155
- H1000
- K43V90OY4L
- SY046617
- O12062
- 542-27-8
- NSC-157911
- AC-943
- AB00171795-03
- 1H-pyrimidin-6-one;4(3H)-Pyrimidone
- A826863
- AM20100277
- EN300-67372
- CS-0019949
- NS00049364
- Uraeil
- PB32093
- 3,4-dihydropyrimidin-4-one
- AI3-52024
- 4(3H)-Pyrimidinone
- NSC 157911
- 51953-18-5
- 4-Pyrimidinone
- 4(3H)-Pyrimidinone, >=98.0% (NT)
- FT-0618746
- Deaminoisocytosine
- A7644
- MFCD00038024
- SY002707
- AM20100167
- FT-0648609
- 4-Pyrimidinol (VAN)
- BCP13987
- NSC1575
- FT-0696311
- AKOS001448755
- F3329-0407
- AC8519
- 4-(3H)-Pyrimidone
- 4(3H-Pyrimidone)
- STK409564
- Pyrimidine, 4-hydroxy-
- STL185515
- DB-051325
- DA-42222
- DB-298939
-
- MDL: MFCD00038024
- Inchi: 1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
- InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
- SMILES: O=C1C=CN=CN1
Computed Properties
- Exact Mass: 96.03240
- Monoisotopic Mass: 96.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.4
- Topological Polar Surface Area: 41.5A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 227.2°C at 760 mmHg
- Flash Point: 91.2±19.8 °C
- Refractive Index: 1.595
- PSA: 46.01000
- LogP: 0.18220
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
Pyrimidin-4-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: S22-S24/25
- Storage Condition:Sealed in dry,Room Temperature
Pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF855-1g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 1g |
50CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF855-5g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 5g |
153.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF855-25g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 25g |
657CNY | 2021-05-08 | |
| Alichem | A089003962-100g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 100g |
$219.44 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP9055-1g |
Pyrimidin-4-ol |
51953-18-5 | ≥98% | 1g |
¥220元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP9055-5g |
Pyrimidin-4-ol |
51953-18-5 | ≥98% | 5g |
¥850元 | 2023-09-15 | |
| Fluorochem | 068731-1g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 068731-5g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 5g |
£22.00 | 2022-03-01 | |
| Fluorochem | 068731-10g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 10g |
£36.00 | 2022-03-01 | |
| Fluorochem | 068731-100g |
Pyrimidin-4-ol |
51953-18-5 | 97% | 100g |
£294.00 | 2022-03-01 |
Pyrimidin-4-ol Suppliers
Pyrimidin-4-ol Related Literature
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Anne-Marie Alexander,Marc Bria,Gunther Brunklaus,Stuart Caldwell,Graeme Cooke,James F. Garety,Shanika G. Hewage,Yann Hocquel,Niall McDonald,Gouher Rabani,Georgina Rosair,Brian O. Smith,Hans Wolfgang Spiess,Vincent M. Rotello,Patrice Woisel Chem. Commun. 2007 2246
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4. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidinesM. Monier,Doaa Abdel-Latif,Ahmed El-Mekabaty,Khaled M. Elattar RSC Adv. 2019 9 30835
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Abdelatif ElMarrouni,Josep M. Fabrellas,Montserrat Heras Org. Biomol. Chem. 2011 9 5967
Additional information on Pyrimidin-4-ol
Pyrimidin-4-ol (CAS No. 51953-18-5): A Comprehensive Overview
Pyrimidin-4-ol (CAS No. 51953-18-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-pyrimidinol, is a derivative of pyrimidine, a fundamental building block in nucleic acids and various biologically active molecules. The unique chemical structure of pyrimidin-4-ol makes it an attractive candidate for the development of novel therapeutic agents and as a key intermediate in the synthesis of more complex molecules.
The chemical formula of pyrimidin-4-ol is C4H5N2O, and it has a molecular weight of 97.09 g/mol. The compound features a pyrimidine ring with a hydroxyl group attached to the fourth carbon atom. This structural arrangement confers specific chemical and biological properties that are crucial for its applications in various scientific and industrial contexts.
In recent years, pyrimidin-4-ol has been extensively studied for its potential therapeutic applications. One notable area of research is its role as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of pyrimidin-4-ol in the development of novel antiviral compounds targeting RNA-dependent RNA polymerases, which are essential enzymes in many viral replication processes. These compounds have shown promising results in inhibiting the replication of viruses such as influenza and hepatitis C.
Beyond antiviral applications, pyrimidin-4-ol has also been explored for its potential as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that derivatives of pyrimidin-4-ol exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings suggest that pyrimidin-4-ol-based compounds could be valuable candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The versatility of pyrimidin-4-ol extends to its use as a building block in the synthesis of other biologically active molecules. For example, it serves as a key intermediate in the production of certain antibiotics and anticancer drugs. A study published in the Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of a series of pyrimidine-based anticancer agents using pyrimidin-4-ol. These compounds exhibited significant cytotoxic activity against various cancer cell lines, making them promising leads for further drug development.
In addition to its medicinal applications, pyrimidin-4-ol has found utility in other areas such as agrochemicals and materials science. In agrochemical research, derivatives of pyrimidin-4-ol have been investigated for their herbicidal properties. A study published in the Pest Management Science journal reported that certain pyrimidine-based herbicides derived from pyrimidin-4-ol showed high efficacy against a range of weed species while exhibiting low toxicity to non-target organisms.
In materials science, pyrimidin-4-ol-based compounds have been explored for their potential use in developing new materials with unique properties. For instance, researchers at the Massachusetts Institute of Technology (MIT) have synthesized polymers incorporating pyrimidine moieties derived from pyrimidin-4-ol. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in advanced materials such as coatings and composites.
The synthesis of pyrimidin-4-ol can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of cyanoacetic acid with urea or thiourea under appropriate conditions to form 2-cyanoimidazoles, which are then hydrolyzed to yield pyrimidin-4-one. Subsequent reduction or hydrolysis steps can convert this intermediate into pyrimidin-4-ol. Another approach involves the condensation of β-keto esters with guanidine or thioguanidine followed by cyclization to form the pyrimidine ring.
The physical properties of pyrimidin-4-ol strong > are also noteworthy. It is a white crystalline solid with a melting point ranging from 167°C to 169°C. The compound is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays.
Safety considerations are essential when handling any chemical compound, including < strong > pyrimidin - 4 - ol strong > . While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles, working in well-ventilated areas, and storing the compound away from incompatible substances.
In conclusion, Pyrimidin - 4 - ol (CAS No . 51953 - 18 - 5) is a multifaceted compound with a wide range of applications in medicinal chemistry , pharmaceutical research , agrochemicals , and materials science . Its unique chemical structure and versatile reactivity make it an invaluable tool for scientists working on developing new therapeutic agents , herbicides , and advanced materials . As research continues to uncover new possibilities , Pyrimidin - 4 - ol is likely to remain at the forefront of scientific innovation . p > article > < / response >
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